Home > Products > Building Blocks P9970 > 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one
3-Oxa-1,9-diazaspiro[5.5]undecan-2-one - 1389264-24-7

3-Oxa-1,9-diazaspiro[5.5]undecan-2-one

Catalog Number: EVT-1719537
CAS Number: 1389264-24-7
Molecular Formula: C8H14N2O2
Molecular Weight: 170.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

9-(2-Indol-3-ylethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

Compound Description: This compound is identified as the most potent antihypertensive agent within the 9-(2-indol-3-ylethyl) series []. It exhibits antihypertensive activity primarily through peripheral α1-adrenoceptor blockade [].

7,11-Diphenyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones

Compound Description: This group of compounds are synthesized from 1,5-diphenyl-1,4-pentadien-3-one and barbituric acids []. The research primarily focuses on their synthesis and structural analysis, with less emphasis on biological activity.

1-Hydroxy-1-methyl-3-thioxo-2,4-diazaspiro[5.5]undecan-7-one

Compound Description: This compound is formed during the base-promoted rearrangement of 4a-acetyl-8a-hydroxydecahydroquinazoline-2-thione []. It further undergoes C1-C6 bond cleavage to yield N-acetyl-N'-[(2-oxocyclohexyl)methyl]thiourea [].

2-(Piperidin-1-yl)pyrimidin-4(3H)-ones with Spirocyclic Structures

Compound Description: This broad category encompasses 2-(Piperidin-1-yl)pyrimidin-4(3H)-ones featuring various spirocyclic structures, including 1,8-diazaspiro[4.5]deca-3-ene, 1-oxa-8-azaspiro[4.5]deca-3-ene, 2,8-diazaspiro[4.5]deca-3-ene, 2-oxa-8-azaspiro[4.5]deca-3-ene, 2,9-diazaspiro[5.5]undeca-3-ene, 1-oxa-9-azaspiro[5.5]undeca-3-ene, 1,9-diazaspiro[5.5]undeca-4-ene, and 3,9-diazaspiro[5.5]undeca-1-ene [].

2-((1H-Indol-3-yl)methyl)-9-(4-methoxypyrimidin-2-yl)-2,9-diazaspiro[5.5]undecan-1-one (IPSU)

Compound Description: IPSU is an orally bioavailable, brain-penetrant, selective antagonist of the orexin 2 receptor (OX2R) [, , , ]. It has shown promise in preclinical studies for promoting sleep, primarily by increasing non-rapid eye movement (NREM) sleep, with a reduced tendency for disrupting sleep architecture compared to dual orexin receptor antagonists [, , , ].

Dual-acting Muscarinic Antagonist/Beta 2 Agonist (MABA) Compounds

Compound Description: These are two closely related compounds specifically mentioned in patent applications WO-2012085582 and WO-2012085583 []. They are designed as dual-acting molecules targeting both muscarinic receptors and beta-2 adrenergic receptors, with potential applications in treating asthma and chronic obstructive pulmonary disease (COPD) [].

(R)-7-(2-(2-Fluoro-5-((4-(2-isopropylthiazole-4-carbonyl)-1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)methyl)phenethylamino)-1-hydroxyethyl)-4-hydroxybenzo[d]thiazol-2(3H)-one

Compound Description: This compound is mentioned in the context of a pharmaceutical product or composition for treating respiratory conditions like asthma [].

4-Benzyl-2,2-dimethyl-1-oxa-4,6-diazaspiro[4,5]decan-3-one and 4-Benzyl-2,2-dimethyl-1-oxa-4,6-diazaspiro[4,6]undecan-3-one

Compound Description: These compounds are 2-amino-1,3-oxazolidin-4-one derivatives investigated for the presence of the exo-anomeric stereoelectronic effect []. Their crystal structures reveal a significant shortening of the exo-cyclic C-N bond, potentially contributing to their stability [].

Overview

3-Oxa-1,9-diazaspiro[5.5]undecan-2-one is a complex organic compound characterized by a unique spirocyclic structure that integrates both nitrogen and oxygen heteroatoms. This compound belongs to a class of diazaspiro compounds, which are known for their diverse biological activities and potential applications in medicinal chemistry. The specific structural features of 3-oxa-1,9-diazaspiro[5.5]undecan-2-one include a spiro linkage between two fused rings, contributing to its potential as a scaffold for drug development.

Source

The compound has been synthesized and studied in various research contexts, particularly focusing on its biological activity and synthetic methodologies. Notable studies have explored its role as a bioactive molecule, with particular emphasis on its interactions with biological targets, including enzymes and receptors.

Classification

3-Oxa-1,9-diazaspiro[5.5]undecan-2-one is classified under:

  • Chemical Class: Heterocyclic compounds
  • Sub-class: Diazaspiro compounds
  • Functional Group: Ketone (due to the presence of the carbonyl group)
Synthesis Analysis

Methods

The synthesis of 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one typically involves several key steps, utilizing various starting materials and reagents. A notable method includes:

  1. Starting Materials: N-benzyl piperidine-4-ketone and ethyl cyanoacetate.
  2. Reagents: Lithium aluminum hydride for reduction processes.
  3. Conditions: Reactions are often conducted under inert atmospheres (e.g., nitrogen) and involve controlled temperatures and pH adjustments.

Technical Details

The synthesis process can be summarized as follows:

  1. Formation of Intermediate Compounds: Initial reactions lead to the formation of dicyanocarbodiimide in colamine solution.
  2. Hydrolysis and Decarboxylation: Selective hydrolysis occurs under acidic conditions, followed by decarboxylation.
  3. Reduction: The resultant carbodiimide is reduced using lithium aluminum hydride to yield the desired diamine intermediate.
  4. Final Steps: Various protecting group strategies are employed to yield the final product through column chromatography purification.

This method has been noted for its efficiency and scalability, achieving yields around 64% to 73% for the final product .

Molecular Structure Analysis

Structure

The molecular structure of 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one features:

  • A spirocyclic arrangement comprising two rings.
  • A carbonyl group at position 2.
  • Nitrogen atoms incorporated at positions 1 and 9.

Data

The molecular formula is C₁₃H₁₈N₂O, with a molecular weight of approximately 234.30 g/mol. The compound's three-dimensional conformation is crucial for its biological activity, influencing how it interacts with various biological targets.

Chemical Reactions Analysis

Reactions

3-Oxa-1,9-diazaspiro[5.5]undecan-2-one can undergo several chemical reactions:

  • Nucleophilic Substitution: The nitrogen atoms can participate in nucleophilic attacks on electrophilic centers.
  • Oxidation and Reduction: The carbonyl group may undergo reduction or oxidation depending on the reaction conditions.

Technical Details

In synthetic applications, these reactions are often optimized to enhance yield and selectivity towards desired products. For example, modifications at position 9 have been shown to significantly affect binding affinities in biological assays .

Mechanism of Action

Process

The mechanism of action for 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one involves:

  1. Binding Interactions: The compound binds to specific receptors or enzymes through hydrogen bonding and hydrophobic interactions.
  2. Inhibition Mechanisms: It has been identified as an inhibitor of soluble epoxide hydrolase, which plays a role in various physiological processes.

Data

Studies have demonstrated that derivatives of this compound exhibit potent inhibitory effects on specific enzymes with IC50 values in the nanomolar range . This suggests significant potential for therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline substance.
  • Solubility: Soluble in organic solvents like tetrahydrofuran but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Exhibits reactivity characteristic of both amines and ketones, allowing for further functionalization.

Relevant data from studies indicate that variations in substituents can dramatically alter both solubility and reactivity profiles .

Applications

Scientific Uses

3-Oxa-1,9-diazaspiro[5.5]undecan-2-one has potential applications in:

  • Drug Development: Its structure serves as a scaffold for designing new pharmaceuticals targeting various diseases.
  • Biological Research: Used in studies investigating enzyme inhibition mechanisms and receptor binding affinities.

Research continues to explore its efficacy against chronic diseases such as kidney disorders due to its role as an inhibitor of soluble epoxide hydrolase .

Introduction to the 1,9-Diazaspiro[5.5]undecane Scaffold

The 1,9-diazaspiro[5.5]undecane scaffold represents a privileged heterocyclic structure in medicinal chemistry, characterized by two piperidine rings fused at spiro carbon centers (C2 of one ring and C4 of the other). This configuration generates a three-dimensional, semi-rigid architecture that enables diverse interactions with biological targets while limiting conformational flexibility. The scaffold frequently incorporates ring-fused arenes/heteroarenes (e.g., pyrazole at positions 4-5) or carbonyl groups (notably at position 2), which profoundly influence its pharmacological profile. These compounds exhibit therapeutic relevance across multiple disease areas, including obesity, pain, immune disorders, cardiovascular conditions, and central nervous system (CNS) diseases, primarily through modulation of enzymes, receptors, and signaling pathways [1] [4]. The scaffold’s versatility stems from its capacity for strategic substitutions at nitrogen atoms (N1 and N9), allowing fine-tuning of target affinity, selectivity, and pharmacokinetic properties.

Structural and Functional Significance in Medicinal Chemistry

The 1,9-diazaspiro[5.5]undecane core provides a unique spatial arrangement of pharmacophores that facilitates binding to diverse biological targets. Its significance is exemplified in:

  • Acetyl-CoA Carboxylase (ACC) Inhibition: Pfizer researchers developed pyrazole-fused 1,9-diazaspiro[5.5]undecan-2-ones (e.g., Compound 1b) as potent dual ACC1/ACC2 inhibitors for obesity and type 2 diabetes. The scaffold’s rigidity positions the pyrazole and carbonyl groups optimally for enzyme interaction, achieving IC₅₀ values as low as 3.4 nM (ACC1) and 1.0 nM (ACC2). Substituents at N9 (e.g., bicyclic heteroaryls like isoquinoline) further modulate potency and drug-like properties, with Compound 1j demonstrating 71% oral bioavailability in rats and significant in vivo reduction of lipid synthesis [1] [4].

  • Neurokinin-1 (NK-1) Receptor Antagonism: The 3-oxa variant (1-oxa-3,9-diazaspiro[5.5]undecan-2-one) exhibits structural mimicry of peptide motifs, enabling potent NK-1 receptor blockade. This antagonism is leveraged in treating CNS disorders (anxiety, depression), emesis, and inflammatory conditions (asthma, arthritis). The spirocyclic constraint reduces peptide bond flexibility, enhancing metabolic stability and receptor selectivity compared to linear analogs [2].

Table 1: Bioactive 1,9-Diazaspiro[5.5]undecane Derivatives and Key Activities

CompoundScaffold ModificationBiological TargetPotency (IC₅₀/EC₅₀)Therapeutic Area
Pfizer 1b3,4-Pyrazole fusion, N9-arylACC1/ACC23.4 nM / 1.0 nMObesity, Diabetes
Pfizer 1j3,4-Pyrazole fusion, N9-isoquinolineACC1/ACC27 nM / 3 nMObesity, Diabetes
NK-1 Antagonist*1-Oxa-3,9-diazaspiro[5.5]undecan-2-oneSubstance P receptorNot specifiedEmesis, CNS disorders
MmpL3 Inhibitors**1-Oxa-9-azaspiro[5.5]undecaneMmpL3 transporterMIC: ≤0.125 µg/mLTuberculosis

Representative structure from patent literature [2]; *Derivatives described in antituberculosis research .

Historical Development of Spirocyclic Diazaspiro Compounds

The evolution of 1,9-diazaspiro[5.5]undecane chemistry reflects broader trends in spirocyclic drug discovery:

  • Early Exploration (Pre-2010): Initial syntheses focused on unsubstituted spiro dipiperidines as rigid diamino building blocks. Seminal work identified their potential as peptidomimetics (e.g., GPIIb/IIIa antagonists for thrombosis) and CCR5 antagonists for HIV, exploiting the scaffold’s ability to project substituents in defined vectors [4].

  • Rise as Privileged Scaffolds (2010–2017): Systematic SAR studies, particularly by Pfizer (2012–2015), revealed that arene/heteroarene fusion (especially pyrazole) and C2 carbonyl incorporation markedly enhanced bioactivity. The first comprehensive review (2017) consolidated synthetic routes and biological data, highlighting >100 derivatives targeting metabolic diseases, pain, and psychosis. Key advances included optimized ACC inhibitors with nanomolar potency and improved pharmacokinetics (e.g., permeability, metabolic stability) [1] [4].

  • Recent Diversification (2018–Present): Scaffold hybridization expanded applications to infectious diseases (e.g., antitubercular 1-oxa-9-azaspiro[5.5]undecanes targeting MmpL3). Innovations in asymmetric synthesis enabled access to enantiopure variants for CNS targets, addressing earlier challenges with racemic mixtures .

Table 2: Milestones in 1,9-Diazaspiro[5.5]undecane Development

Time PeriodKey AdvancesTherapeutic Focus
Pre-2010- Synthesis of core spiro dipiperidines- Identification as peptidomimeticsThrombosis, HIV
2010–2017- Pyrazole-fused ACC inhibitors (Pfizer)- First scaffold review (2017)Obesity, Diabetes
2018–2024- 1-Oxa analogs for TB (MmpL3 inhibition)- Enantioselective synthesesInfectious diseases, CNS

Role of 3-Oxa Substitution in Bioactivity Modulation

Replacing a ring carbon with oxygen (e.g., 3-oxa-1,9-diazaspiro[5.5]undecan-2-one) introduces strategic polarity and conformational changes that fine-tune bioactivity:

  • Physicochemical and Conformational Effects: The oxygen atom (1) increases polarity (cLogP reduction ~0.5–1.0 unit), enhancing aqueous solubility; (2) introduces a hydrogen bond acceptor site; and (3) subtly alters ring puckering due to shorter C–O bonds versus C–C bonds. This is evidenced in the molecular formula (C₈H₁₄N₂O₂) and SMILES string (C1CNCCC12CCNC(=O)O2) of 1-oxa-3,9-diazaspiro[5.5]undecan-2-one, where the lactam and ether oxygen atoms constrain geometry [6].

  • Enhanced Target Engagement: In antitubercular compounds, 1-oxa-9-azaspiro[5.5]undecane derivatives inhibit the mycobacterial membrane protein MmpL3, essential for lipid transport. The oxygen atom facilitates hydrogen bonding with residues like Tyr646 or Asn659 in the MmpL3 active site, as suggested by docking studies. Derivatives exhibit potent activity against Mycobacterium tuberculosis H37Rv (MIC ≤0.125 µg/mL) and multidrug-resistant strains, outperforming isoniazid .

  • Biological Spectrum Expansion: The 3-oxa substitution diversifies the scaffold’s applicability beyond its original metabolic/CNS focus. Optimized derivatives show:

  • >32-fold improved potency against resistant TB versus early spirocyclic leads.
  • Maintained activity in macrophage infection models, indicating cellular penetration.
  • Selectivity over mammalian cells (CC₅₀ > 64 µg/mL) .

Table 3: Impact of 3-Oxa Substitution on Antitubercular Bioactivity

Compound Feature1,9-Diazaspiro[5.5]undecane1-Oxa-9-azaspiro[5.5]undecaneEffect
Representative StructurePyrazole-fused (e.g., 1j)N9-Heteroaryl substituted--
cLogP (Calculated)~3.5–4.5~2.8–3.8↑ Solubility, ↓ Metabolic clearance
Target (M. tuberculosis)Not applicableMmpL3 proteinNovel mechanism of action
MIC vs. H37RvNot active0.03–0.125 µg/mLExceeds isoniazid (0.05–0.2 µg/mL)
MIC vs. MDR StrainsNot active0.06–0.25 µg/mLActivity retained vs. clinical isolates

Concluding RemarksThe 1,9-diazaspiro[5.5]undecane scaffold, particularly its 3-oxa variants, exemplifies rational structure-based design in modern medicinal chemistry. Its evolution from a rigid diamino template to a diversified privileged scaffold underscores the interplay between three-dimensional geometry, targeted substituent effects, and therapeutic efficacy. Ongoing innovations in synthesis and computational design promise further exploitation of this chemotype against emerging biological targets.

Properties

CAS Number

1389264-24-7

Product Name

3-Oxa-1,9-diazaspiro[5.5]undecan-2-one

IUPAC Name

3-oxa-1,9-diazaspiro[5.5]undecan-2-one

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

InChI

InChI=1S/C8H14N2O2/c11-7-10-8(3-6-12-7)1-4-9-5-2-8/h9H,1-6H2,(H,10,11)

InChI Key

IZWAWJFJMGOMLV-UHFFFAOYSA-N

SMILES

C1CNCCC12CCOC(=O)N2

Canonical SMILES

C1CNCCC12CCOC(=O)N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.